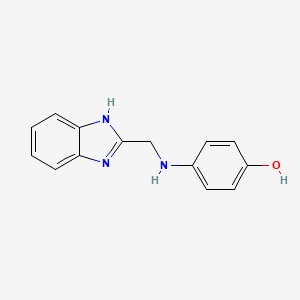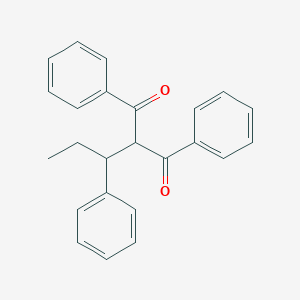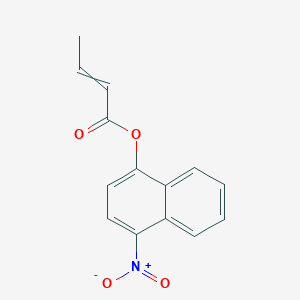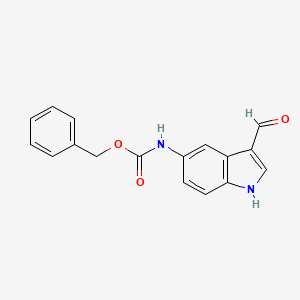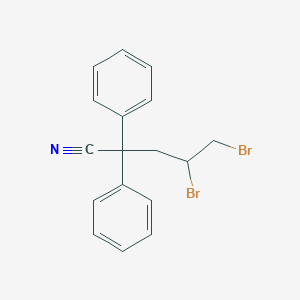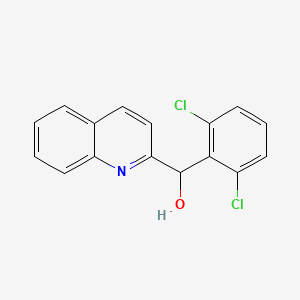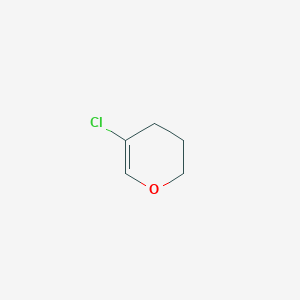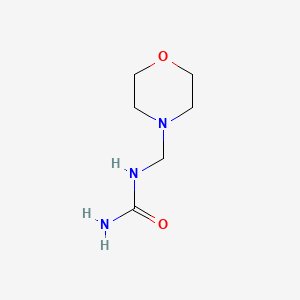
Urea, 1-morpholinomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-morpholinomethyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a morpholinomethyl group attached to the urea molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-morpholinomethyl- typically involves the Mannich reaction, which is a three-component condensation reaction. The Mannich reaction involves the reaction of formaldehyde, a secondary amine (morpholine), and urea. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of Urea, 1-morpholinomethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-morpholinomethyl- undergoes various chemical reactions, including:
Substitution Reactions: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield urea and morpholine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed: The major products formed from these reactions include various substituted urea derivatives, morpholine derivatives, and other related compounds .
Aplicaciones Científicas De Investigación
Urea, 1-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-morpholinomethyl- involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Urea: A simple compound with a wide range of applications, including as a fertilizer and in the production of plastics.
Morpholine: A heterocyclic amine used as a solvent and in the synthesis of various chemicals.
Substituted Ureas: Compounds with different substituents on the urea molecule, used in pharmaceuticals and agrochemicals.
Uniqueness: Urea, 1-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
5657-22-7 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
morpholin-4-ylmethylurea |
InChI |
InChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10) |
Clave InChI |
UBHGRGWVTOAFDL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


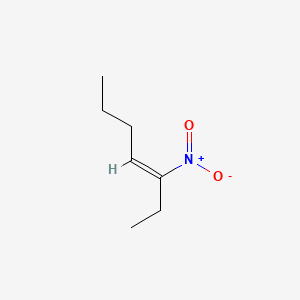

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
